molecular formula C17H20N4O2 B7543026 N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide

Cat. No. B7543026
M. Wt: 312.37 g/mol
InChI Key: ZADDLOBGFYBZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide, also known as CPI-1189, is a novel compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as indazole derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-lipoxygenase.
Biochemical and physiological effects:
N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has been shown to protect against oxidative stress and neurodegeneration in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide for lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. Additionally, N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide. One area of interest is the development of novel derivatives of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide with improved pharmacokinetic properties and/or enhanced biological activities. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide in various disease states, including cancer, inflammation, and neurodegeneration. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide and its potential interactions with other signaling pathways and molecules.

Synthesis Methods

The synthesis of N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide involves several steps, including the condensation of 2-(2H-indazol-3-yl)acetic acid with cyclopropylamine, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide has been used in various in vitro and in vivo studies to investigate its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(10-14-12-4-1-2-5-13(12)19-20-14)21-9-3-6-15(21)17(23)18-11-7-8-11/h1-2,4-5,11,15H,3,6-10H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADDLOBGFYBZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide

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